strontium;ditetrafluoroborate

Übersicht

Beschreibung

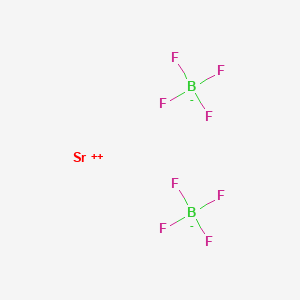

strontium;ditetrafluoroborate is a chemical compound that consists of strontium ions and tetrafluoroborate ions in a 2:1 ratio. This compound is part of the borate family, which is known for its diverse applications in various fields due to its unique chemical properties. The presence of strontium in the compound adds to its significance, as strontium compounds are widely used in materials science and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of strontium;ditetrafluoroborate typically involves the reaction of strontium salts with tetrafluoroborate salts. One common method is to dissolve strontium chloride in water and then add sodium tetrafluoroborate to the solution. The reaction proceeds as follows:

SrCl2+2NaBF4→Sr(BF4)2+2NaCl

The resulting solution is then evaporated to obtain the crystalline form of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using automated processes such as borate fusion. This method involves the complete dissolution of solid matrices using borate fusion, which is particularly useful in the nuclear industry for the production of reference materials .

Analyse Chemischer Reaktionen

Types of Reactions

strontium;ditetrafluoroborate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The tetrafluoroborate ions can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, higher oxidation state borates may be formed, while in reduction reactions, lower oxidation state borates may be produced.

Wissenschaftliche Forschungsanwendungen

Materials Science

Strontium ditetrafluoroborate is primarily studied for its structural properties and potential applications in materials science. Its crystal structure has been characterized, revealing a coordination number of eight for the strontium ion within a square-antiprismatic geometry. This structural configuration contributes to its stability and solubility characteristics, making it suitable for various applications.

Crystallization Studies

Research indicates that strontium ditetrafluoroborate can be synthesized through crystallization methods from various solvents. The compound often forms solvates, which can be further processed to obtain anhydrous forms. This property is crucial for applications requiring specific hydration states or purity levels .

Electronics

In the electronics sector, strontium ditetrafluoroborate can be utilized in the manufacturing of electronic components and devices. Its role as a dopant in semiconductor materials is particularly noteworthy.

Semiconductor Doping

Strontium ditetrafluoroborate can serve as a source of boron when incorporated into semiconductor materials. Boron doping is essential for creating p-type semiconductors, which are vital for the production of diodes and transistors. The controlled release of boron from strontium ditetrafluoroborate allows for precise tuning of the electrical properties of semiconductors .

Catalysis

Recent studies have explored the use of strontium ditetrafluoroborate in catalytic processes. It has been suggested that metal tetrafluoroborates, including strontium tetrafluoroborate, can effectively adsorb boron trifluoride, facilitating various chemical reactions.

Recovery and Recycling Processes

Strontium ditetrafluoroborate has been investigated for its potential in recovering boron trifluoride from complex mixtures. This application is particularly relevant in industrial processes where boron trifluoride is generated as a byproduct . The ability to recycle boron trifluoride not only enhances process efficiency but also contributes to sustainability efforts in chemical manufacturing.

Defect Passivation in Hybrid Perovskites

A study demonstrated that tetrafluoroborate ions could reduce defect density in hybrid perovskite materials used for optoelectronic devices. While this study primarily focused on sodium tetrafluoroborate, the findings suggest that similar mechanisms may apply to strontium ditetrafluoroborate when used in perovskite formulations . The introduction of tetrafluoroborate ions led to improved photoluminescence quantum yield and reduced non-radiative recombination rates.

Electrolyte Applications

Strontium ditetrafluoroborate's solubility and ionic conductivity make it a candidate for use in electrolytes for batteries and capacitors. Its thermal stability under varying conditions enhances its applicability in energy storage systems .

Wirkmechanismus

The mechanism of action of strontium;ditetrafluoroborate involves its interaction with molecular targets and pathways in various applications. In biological systems, strontium ions can interact with bone cells to promote bone growth and regeneration. The tetrafluoroborate ions can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Borate(1-), tetrafluoro-, cadmium (21): This compound has similar chemical properties but contains cadmium instead of strontium.

Tetrafluoroborate crystallohydrates: Compounds such as strontium tetrafluoroborate trihydrate and barium tetrafluoroborate trihydrate have similar structures but different hydration states.

Uniqueness

strontium;ditetrafluoroborate is unique due to the presence of strontium, which imparts specific properties such as enhanced bioactivity and potential use in medical applications. The combination of strontium and tetrafluoroborate ions results in a compound with distinct chemical and physical properties that differentiate it from other similar compounds.

Biologische Aktivität

Strontium ditetrafluoroborate (Sr[B(F)_4]_2) is a compound that has garnered interest in various fields, particularly in biomedicine due to its potential biological activities. This article explores the biological activity of strontium ditetrafluoroborate, focusing on its effects on bone remodeling, osteoblast and osteoclast activity, and its implications in biomaterials.

Overview of Strontium and Its Biological Significance

Strontium (Sr) is a naturally occurring alkaline earth metal that shares similarities with calcium (Ca), which is vital for bone health. Strontium's role in bone metabolism has been extensively studied, particularly its ability to stimulate bone formation and inhibit bone resorption. The incorporation of strontium into various biomaterials has shown promising results in enhancing their bioactivity and biocompatibility.

The biological activity of strontium is primarily attributed to its influence on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Strontium has been shown to:

- Stimulate Osteoblast Activity : Strontium ions promote the proliferation and differentiation of osteoblasts, enhancing new bone formation. This effect is often linked to increased alkaline phosphatase activity, a marker of osteoblast function .

- Inhibit Osteoclast Activity : Strontium reduces the activity of osteoclasts, thereby decreasing bone resorption. This dual action makes strontium a valuable agent in treating conditions like osteoporosis .

1. Strontium-Doped Biomaterials

Research has demonstrated that strontium-doped biomaterials exhibit enhanced biological responses. For instance, studies on strontium-substituted hydroxyapatite (Sr-HA) indicate improved solubility and bioactivity compared to pure hydroxyapatite. The presence of strontium was found to significantly affect the proliferation of osteoblasts and their functional activity .

2. Clinical Applications

Strontium ranelate, a pharmaceutical form of strontium, has been successfully used in clinical settings for osteoporosis treatment. It has demonstrated significant efficacy in reducing vertebral fractures by promoting bone formation while inhibiting resorption .

3. In Vitro Studies

In vitro studies have shown that strontium-doped calcium polyphosphate materials enhance angiogenesis-related behaviors in human umbilical vein endothelial cells (HUVECs), indicating its potential role in improving vascularization in bone tissue engineering .

Eigenschaften

IUPAC Name |

strontium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Sr/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSFXPZNCSBZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884648 | |

| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-98-7 | |

| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, strontium (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.